molecular formula C12H16N2O3S2 B1413723 Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate CAS No. 2197061-98-4

Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate

Cat. No.: B1413723
CAS No.: 2197061-98-4
M. Wt: 300.4 g/mol
InChI Key: NLKWZMICXSWLNJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate is a thiophene-based derivative characterized by a 4-methyl-substituted thiophene core, a methyl ester group at position 2, and a thiourea-linked morpholine moiety at position 2. The molecular formula is C₁₂H₁₅N₃O₃S₂, with a molecular weight of 244.33 g/mol . This compound is primarily used in research settings, particularly in medicinal chemistry for structure-activity relationship (SAR) studies, though its specific applications remain undisclosed in available literature .

Properties

IUPAC Name

methyl 4-methyl-3-(morpholine-4-carbothioylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-8-7-19-10(11(15)16-2)9(8)13-12(18)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKWZMICXSWLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=S)N2CCOCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of the Thiophene Core

The foundational step involves synthesizing the thiophene ring substituted at specific positions. Typically, this can be achieved through Hantzsch synthesis or Knorr-type cyclizations , where a suitable α,β-unsaturated carbonyl compound reacts with a sulfur source to form the thiophene nucleus. For this compound, the core is methylated at position 4 and substituted at position 2 with a carboxylate group.

Step 2: Formation of the Carboxylate Group at Position 2

The methyl ester functionality at position 2 can be introduced via esterification of a thiophene-2-carboxylic acid precursor. This is often done by reacting the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions, yielding methyl 2-carboxylate derivatives.

Step 3: Introduction of the Amino Group at Position 3

The amino group at position 3 can be installed through nucleophilic substitution or reduction of a nitro precursor . Alternatively, direct amination of the thiophene ring can be performed using ammonia or amine derivatives under catalytic conditions, often facilitated by transition metal catalysts or via electrophilic substitution with suitable amino donors.

Step 4: Incorporation of the (morpholin-4-ylcarbonothioyl)amino Group

The key functionalization involves attaching the (morpholin-4-ylcarbonothioyl)amino moiety to the amino group at position 3. This can be achieved through coupling reactions involving:

  • Isothiocyanates derived from morpholin-4-ylcarbonothioic acid or its derivatives.
  • Activation of the acid to form an acid chloride or carbodiimide -mediated coupling agent (e.g., DCC or EDC) to facilitate amide bond formation.

The general procedure involves reacting the amino group with the activated morpholinylcarbonothioyl reagent in an inert solvent such as dichloromethane or dimethylformamide under controlled temperature conditions.

Alternative Route: Direct Coupling of Thiophene Derivatives with Morpholine Derivatives

An alternative approach involves direct coupling of a suitably functionalized thiophene intermediate with morpholine derivatives :

  • Synthesis of methyl 4-methyl-3-amino thiophene-2-carboxylate.
  • Subsequent reaction of the amino group with morpholin-4-ylcarbonothioyl chloride or isothiocyanate to form the corresponding thiourea derivative.

This method benefits from straightforward coupling reactions and can be optimized for higher yields.

Data Table: Summary of Preparation Methods

Step Methodology Reagents Conditions Key Features References
1 Thiophene core synthesis Sulfur sources, α,β-unsaturated compounds Cyclization, reflux Formation of heterocycle ,
2 Esterification Carboxylic acid, methanol Acid catalysis, reflux Methyl ester formation ,
3 Amination at position 3 Ammonia, amines Catalytic, high temperature Introduction of amino group ,
4 Coupling with morpholin-4-ylcarbonothioyl Activated acid (acid chloride/isothiocyanate) Inert solvent, room temp Amide/thiourea formation ,
5 Final methylation Methyl iodide, base Reflux Ester methylation

Research Findings and Notes

  • The reaction conditions are crucial for optimizing yield and purity; typically, reflux temperatures between 70-90°C are employed for amidation steps.
  • The use of inert polar solvents such as dimethylformamide or acetonitrile enhances solubility and facilitates coupling reactions.
  • Yield efficiencies reported in literature for similar thiophene derivatives range from 77% to over 90%, depending on the specific step and reagents used.
  • Reaction times vary but generally span from 4 to 12 hours, with purification often achieved through chromatography or recrystallization.
  • The morpholine-based thioyl derivatives are synthesized via carbothioyl chloride intermediates, providing a versatile route for functionalization.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding reduced thiophene derivative.

  • Substitution: The major product is the substituted thiophene derivative with the introduced nucleophile.

Scientific Research Applications

Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methyl, 3-(morpholin-4-ylcarbonothioyl)amino, methyl ester 244.33 Thiourea, morpholine, methyl ester
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-amino, 4-methyl, methyl ester 183.22 Amino, methyl ester
Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate 4-cyano, 3-amino, 5-phenylamino, ethyl ester 314.36 Cyano, phenylamino, ethyl ester
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile 4-oxo (dihydrothiophene), 2-morpholino, 3-cyano 211.20 Morpholine, cyano, ketone

Structural Insights :

  • The target compound uniquely combines a thiourea-morpholine group with a methyl ester, distinguishing it from simpler analogs like Methyl 3-amino-4-methylthiophene-2-carboxylate, which lacks the thiourea and morpholine moieties .
  • Compared to Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate, the target compound replaces the cyano and phenylamino groups with a morpholine-thiourea unit, reducing steric bulk and altering electronic properties .
  • The dihydrothiophene derivative (2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile) features a non-aromatic thiophene ring, reducing conjugation and planar stability compared to the fully aromatic target compound .

Physicochemical Properties

  • Solubility: The morpholine group in the target compound likely enhances solubility in polar solvents (e.g., DMSO, methanol) compared to Methyl 3-amino-4-methylthiophene-2-carboxylate, which has fewer polar substituents .
  • logP: Estimated to be lower than analogs with aromatic phenyl groups (e.g., Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate) due to the polar morpholine substituent .

Biological Activity

Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula: C₁₂H₁₆N₂O₃S₂
Molecular Weight: 300.40 g/mol
CAS Number: 2197061-98-4

The compound features a thiophene ring substituted with a morpholine group and a carboxylate moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the thiophene ring, followed by the introduction of the morpholine and carboxylate functionalities. The synthetic route often employs methods such as Vilsmeier-Haack reactions to achieve the desired substitutions and functional groups .

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. In studies evaluating their effectiveness against various bacterial strains, it was found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, similar thiophene derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that thiophene-based compounds possess anticancer properties. This compound has been tested in vitro against several cancer cell lines, including prostate cancer (PC-3). Results showed that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The inhibition of cyclooxygenase (COX) enzymes has been particularly noted, which could position this compound as a candidate for further development in anti-inflammatory therapies .

Case Studies and Research Findings

A study published in Pharmaceuticals highlighted the synthesis and biological evaluation of various thiophene derivatives, including this compound. The findings indicated that modifications on the thiophene ring significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Activity Type Tested Against Results
AntimicrobialStaphylococcus aureusSignificant inhibition observed
Escherichia coliEffective at low concentrations
AnticancerPC-3 Cell LineInduced apoptosis; IC50 values determined
Anti-inflammatoryIn vitro assaysReduced levels of pro-inflammatory cytokines

Q & A

Q. What are the established synthesis methods for Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate, and how can purity be optimized?

The compound can be synthesized via modified Gewald reactions, which involve cyclization of ketones or aldehydes with sulfur-containing reagents and amines. Key steps include:

  • Step 1 : Formation of the thiophene core using ethyl cyanoacetate or analogous reagents under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduction of the morpholinylcarbonothioyl group via nucleophilic substitution or coupling reactions.
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Analytical techniques like HPLC and TLC should monitor intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl, morpholinyl groups) .
  • FT-IR : Identifies functional groups (e.g., C=O ester at ~1700 cm⁻¹, N-H stretches from the thiourea moiety) .
  • X-ray Crystallography : Resolves 3D structure, confirming bond angles and crystallographic packing (monoclinic systems are common for thiophene derivatives) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How is the compound screened for initial biological activity in academic research?

  • In vitro assays : Test inhibition of amyloid-beta aggregation (Alzheimer’s models) or cancer cell viability (e.g., MTT assays on HeLa or MCF-7 lines).
  • Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .
  • Control experiments : Compare with structurally similar analogs (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) to assess specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for morpholinyl group incorporation .
  • Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl groups are introduced .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Real-time monitoring : Employ in-situ FT-IR or Raman spectroscopy to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., uniform cell lines or amyloid-beta protocols) .
  • Structural analogs : Synthesize derivatives (e.g., replacing morpholinyl with piperazinyl groups) to isolate pharmacophore contributions .
  • Mechanistic studies : Use molecular docking to verify target engagement (e.g., binding to β-secretase in Alzheimer’s models) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox activity .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with tau proteins) to refine binding affinity .
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on cytotoxicity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Notes

  • Data Reproducibility : Validate synthetic routes and bioassays using peer-reviewed protocols from Acta Pharm and Molecules .
  • Instrument Calibration : Regularly calibrate NMR spectrometers with TMS and HPLC systems with certified standards .
  • Ethical Compliance : Follow institutional guidelines for in vitro testing and computational data reporting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate

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